molecular formula C9H19N B12546424 7-Methyloct-5-en-1-amine CAS No. 142331-27-9

7-Methyloct-5-en-1-amine

Cat. No.: B12546424
CAS No.: 142331-27-9
M. Wt: 141.25 g/mol
InChI Key: MTACGSFGONAQTA-UHFFFAOYSA-N
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Description

7-Methyloct-5-en-1-amine is an organic compound with the molecular formula C9H19N It is an amine with a primary amino group attached to a carbon chain that includes a double bond and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyloct-5-en-1-amine can be achieved through several methods. One common approach involves the alkylation of an appropriate amine precursor with a suitable alkyl halide. For example, the reaction of 7-methyloct-5-en-1-ol with ammonia or an amine under suitable conditions can yield this compound. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

7-Methyloct-5-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The double bond in the carbon chain can be reduced to form saturated amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or carbamates.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts can reduce the double bond.

    Substitution: Reagents like acyl chlorides or isocyanates can be used to form amides or carbamates, respectively.

Major Products Formed

    Oxidation: Oximes, nitriles

    Reduction: Saturated amines

    Substitution: Amides, carbamates

Scientific Research Applications

7-Methyloct-5-en-1-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: It can be used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Methyloct-5-en-1-amine involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. In medicinal chemistry, it may act as a ligand for receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Octylamine: Similar structure but lacks the double bond and methyl group.

    5-Octen-1-amine: Similar structure but lacks the methyl group.

    7-Methyloctane: Similar structure but lacks the amino group.

Uniqueness

7-Methyloct-5-en-1-amine is unique due to the presence of both a double bond and a methyl group in its carbon chain, along with the primary amino group

Properties

CAS No.

142331-27-9

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

7-methyloct-5-en-1-amine

InChI

InChI=1S/C9H19N/c1-9(2)7-5-3-4-6-8-10/h5,7,9H,3-4,6,8,10H2,1-2H3

InChI Key

MTACGSFGONAQTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=CCCCCN

Origin of Product

United States

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